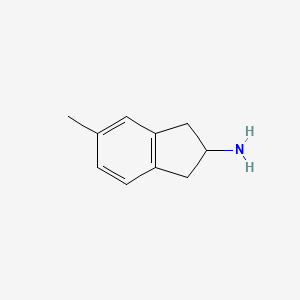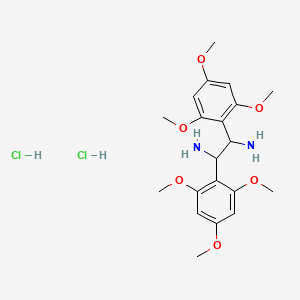
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features two 2,4,6-trimethoxyphenyl groups attached to an ethylenediamine backbone, making it an interesting subject for research due to its stereochemistry and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4,6-trimethoxybenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 2,4,6-trimethoxybenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine.
Purification: The product is purified through recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
科学研究应用
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of (1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cell signaling.
相似化合物的比较
Similar Compounds
- (1R,2R)-1,2-Diphenylethylenediamine
- (1R,2R)-1,2-Bis(3,4-dimethoxyphenyl)ethylenediamine
- (1R,2R)-1,2-Bis(2,4-dimethoxyphenyl)ethylenediamine
Uniqueness
(1R,2R)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine Dihydrochloride is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and applications in various fields.
属性
分子式 |
C20H30Cl2N2O6 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H |
InChI 键 |
KLQHBUWVNMOZSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


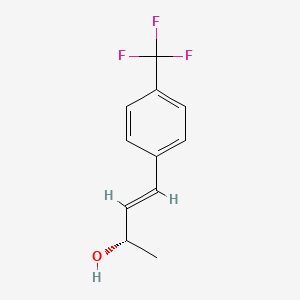
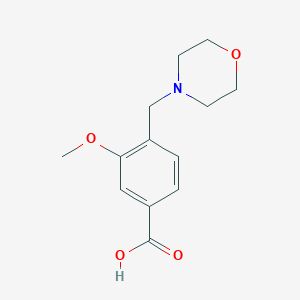
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
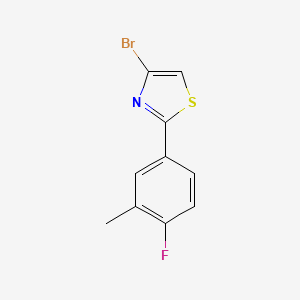
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
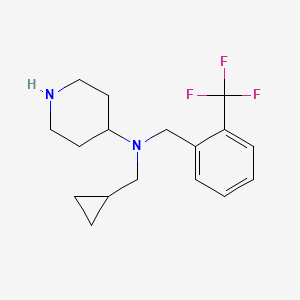

![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
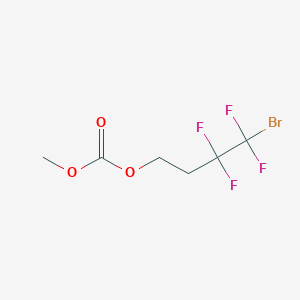

![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
